molecular formula C11H19N3 B13202165 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

Cat. No.: B13202165
M. Wt: 193.29 g/mol
InChI Key: MOMNIYDAEJNLHY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2,6-dimethylpiperidine under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine.

    2,6-Dimethylpiperidine: Another precursor used in the synthesis.

    3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-yl: A related compound with similar structural features.

Uniqueness

This compound is unique due to its dual ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-6-methylpiperidine

InChI

InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)11-6-4-5-9(2)13-11/h7-9,11,13H,3-6H2,1-2H3

InChI Key

MOMNIYDAEJNLHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCCC(N2)C

Origin of Product

United States

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